molecular formula C7H16ClN2O3P B14560388 N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride CAS No. 61753-05-7

N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride

Cat. No.: B14560388
CAS No.: 61753-05-7
M. Wt: 242.64 g/mol
InChI Key: XMPGZBAQRLTMDU-UHFFFAOYSA-N
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Description

N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride is a chemical compound known for its unique structure and properties It is a phosphonamidic chloride derivative, which means it contains a phosphorus atom bonded to nitrogen and chlorine atoms, along with a nitro group attached to a propane backbone

Properties

CAS No.

61753-05-7

Molecular Formula

C7H16ClN2O3P

Molecular Weight

242.64 g/mol

IUPAC Name

N-[chloro(2-nitropropan-2-yl)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C7H16ClN2O3P/c1-5-9(6-2)14(8,13)7(3,4)10(11)12/h5-6H2,1-4H3

InChI Key

XMPGZBAQRLTMDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(C(C)(C)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride typically involves the reaction of diethylamine with a suitable phosphorus-containing reagent, followed by the introduction of a nitro group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus and nitro groups into molecules.

    Biology: It can be used to study the effects of nitro and phosphorus-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride involves its interaction with molecular targets through its reactive phosphorus and nitro groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

N,N-Diethyl-P-(2-nitropropan-2-yl)phosphonamidic chloride can be compared with other phosphonamidic chlorides and nitro-containing compounds. Similar compounds include:

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